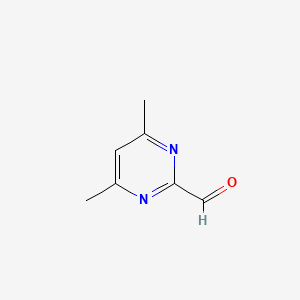4,6-Dimethylpyrimidine-2-carbaldehyde
CAS No.: 27427-90-3
Cat. No.: VC2464897
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27427-90-3 |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 4,6-dimethylpyrimidine-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |
| Standard InChI Key | WCSKIGHLQNUCNV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C=O)C |
| Canonical SMILES | CC1=CC(=NC(=N1)C=O)C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
4,6-Dimethylpyrimidine-2-carbaldehyde is a pyrimidine derivative featuring two methyl groups at positions 4 and 6 of the pyrimidine ring, with an aldehyde functional group at position 2. This arrangement of substituents creates a molecule with distinct reactivity patterns that are valuable in organic synthesis. The compound's structure allows it to participate in various chemical reactions, particularly those targeting the reactive aldehyde group.
Physical and Chemical Properties
The compound exists as a solid at room temperature with properties that facilitate its use in laboratory and industrial settings. Its molecular formula is C7H8N2O with a molecular weight of 136.15 g/mol. The presence of the aldehyde group confers electrophilic properties to the molecule, making it reactive toward nucleophiles in condensation reactions. Meanwhile, the nitrogen atoms in the pyrimidine ring provide sites for coordination with metals and hydrogen bonding.
Identification Parameters
The table below summarizes the key identification parameters of 4,6-Dimethylpyrimidine-2-carbaldehyde:
| Parameter | Value |
|---|---|
| CAS Number | 27427-90-3 |
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 4,6-dimethylpyrimidine-2-carbaldehyde |
| Appearance | Solid |
| Structural Features | Pyrimidine ring with two methyl groups (positions 4,6) and aldehyde group (position 2) |
Synthesis Methods
Vilsmeier-Haack Reaction
The primary synthetic route to 4,6-Dimethylpyrimidine-2-carbaldehyde employs the Vilsmeier-Haack reaction, a versatile method for introducing formyl groups into aromatic compounds. In this process, 4,6-dimethylpyrimidine serves as the starting material and undergoes formylation at the 2-position through reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction takes advantage of the electronic properties of the pyrimidine ring, directing the formylation to the 2-position with good selectivity.
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction represents the most commonly employed method, other synthetic approaches may also be viable. These could include oxidation of corresponding alcohols or directed metallation followed by formylation. The choice of synthetic method often depends on the available starting materials, scale requirements, and the specific needs of the application.
Research Applications
Pharmaceutical Research and Development
4,6-Dimethylpyrimidine-2-carbaldehyde serves as a valuable building block in pharmaceutical research, particularly in the development of compounds targeting cancer and infectious diseases. Its reactivity profile allows for diverse structural modifications, enabling medicinal chemists to generate libraries of compounds with potential therapeutic activity. The aldehyde functionality provides an excellent handle for further derivatization through condensation reactions, reductive amination, and other transformations.
Enzyme Inhibitor Development
Research indicates that derivatives of 4,6-Dimethylpyrimidine-2-carbaldehyde can exhibit enzyme inhibitory activity. This makes the compound particularly valuable in drug discovery programs targeting enzymes involved in disease processes. The pyrimidine scaffold is present in numerous biologically active compounds, and the additional functionality provided by the methyl groups and aldehyde creates opportunities for selective binding to enzyme active sites.
Synthesis of Bioactive Molecules
As a precursor for bioactive molecules, 4,6-Dimethylpyrimidine-2-carbaldehyde contributes to the development of compounds with potential applications across multiple therapeutic areas. The compound's structural features can be incorporated into more complex molecular frameworks that retain the beneficial properties of the pyrimidine ring while introducing additional functionality to enhance potency, selectivity, or pharmacokinetic properties.
Industrial Applications
Agrochemical Development
Structure-Activity Relationships
Effect of Structural Modifications
Future Research Directions
Sustainable Chemistry Applications
With increasing emphasis on sustainable chemical processes, future research may focus on developing greener synthesis methods for 4,6-Dimethylpyrimidine-2-carbaldehyde and optimizing its use in environmentally friendly applications. This could include catalytic methods for its synthesis, reduced use of hazardous reagents, and applications in biodegradable materials or renewable energy technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume